(E)-N-{2-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFANYL]PHENYL}-1-(4-METHYLPHENYL)METHANIMINE
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Overview
Description
(E)-N-{2-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFANYL]PHENYL}-1-(4-METHYLPHENYL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a benzylidene amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{2-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFANYL]PHENYL}-1-(4-METHYLPHENYL)METHANIMINE typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-(3,5-dimethyl-1H-pyrazol-4-ylsulfanyl)benzaldehyde and 4-methylbenzylamine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{2-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFANYL]PHENYL}-1-(4-METHYLPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-{2-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFANYL]PHENYL}-1-(4-METHYLPHENYL)METHANIMINE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of (E)-N-{2-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFANYL]PHENYL}-1-(4-METHYLPHENYL)METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- [2-(3,5-Dimethyl-1H-pyrazol-4-ylsulfanyl)-phenyl]-(4-chlorobenzylidene)-amine
- [2-(3,5-Dimethyl-1H-pyrazol-4-ylsulfanyl)-phenyl]-(4-methoxybenzylidene)-amine
Uniqueness
Compared to similar compounds, (E)-N-{2-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFANYL]PHENYL}-1-(4-METHYLPHENYL)METHANIMINE may exhibit unique reactivity and stability due to the presence of the methyl groups on the pyrazole and benzylidene moieties
Properties
Molecular Formula |
C19H19N3S |
---|---|
Molecular Weight |
321.4g/mol |
IUPAC Name |
N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C19H19N3S/c1-13-8-10-16(11-9-13)12-20-17-6-4-5-7-18(17)23-19-14(2)21-22-15(19)3/h4-12H,1-3H3,(H,21,22) |
InChI Key |
FYXMQJHUYVZULP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C=NC2=CC=CC=C2SC3=C(NN=C3C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=CC=CC=C2SC3=C(NN=C3C)C |
Origin of Product |
United States |
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